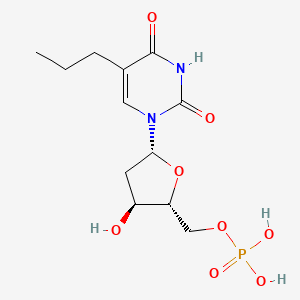
5-Propyl-dump
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which allow it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate typically involves a multi-step process. One common method includes the Pd(0)-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 5-iodo-2’-deoxyuridine with N-propargyltrifluoroacetamide, followed by a triphosphorylation reaction to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms.
科学的研究の応用
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and other cellular processes. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a potent tool for studying and manipulating genetic material .
類似化合物との比較
Similar Compounds
5-Propynyl-2’-Deoxycytidine: Another modified nucleoside with similar structural properties.
5-Iodo-2’-Deoxyuridine: A halogenated analogue used in similar applications.
5-Methyl-2’-Deoxycytidine: Known for its enhanced stability in nucleic acid structures.
Uniqueness
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is unique due to its propynyl group, which provides enhanced binding affinity and specificity for target nucleic acid sequences. This modification allows for better stacking interactions and increased hydrophobicity, making it more effective in various applications compared to its analogues .
特性
CAS番号 |
64374-82-9 |
|---|---|
分子式 |
C12H19N2O8P |
分子量 |
350.26 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N2O8P/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(22-10)6-21-23(18,19)20/h5,8-10,15H,2-4,6H2,1H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChIキー |
MCQFLTGFZQKDHC-IVZWLZJFSA-N |
SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
異性体SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
正規SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
同義語 |
2'-deoxy-5-propyl-5'uridylic acid 5-propyl-dUMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




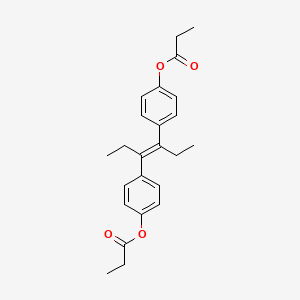
![N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide](/img/structure/B1238358.png)
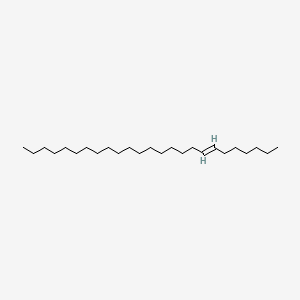
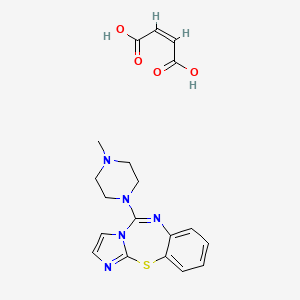


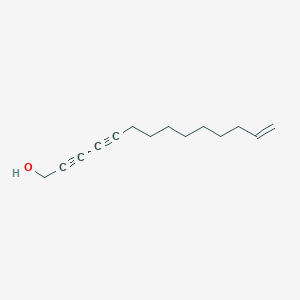

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)



